1-Bromo-2-methyl-4-nitronaphthalene

Description

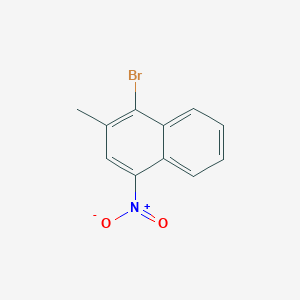

1-Bromo-2-methyl-4-nitronaphthalene is a halogenated nitroaromatic compound featuring a naphthalene backbone substituted with bromine (position 1), methyl (position 2), and nitro (position 4) groups. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 274.10 g/mol (calculated).

Properties

IUPAC Name |

1-bromo-2-methyl-4-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCHLHCQCLRWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Methylnaphthalene

The synthesis typically begins with the nitration of 2-methylnaphthalene. The methyl group at position 2 exerts an ortho/para-directing effect, favoring nitration at positions 1, 3, 4, or 6. However, achieving selective nitration at position 4 requires careful modulation of reaction conditions. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C produces 2-methyl-4-nitronaphthalene as the major product, with yields reaching 65–70% under optimized stoichiometry (HNO₃:substrate = 1.1:1).

Table 1: Nitration Optimization Parameters

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | 0–5°C | Minimizes polysubstitution |

| HNO₃ Concentration | 90–95% | Balances reactivity and side products |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Bromination of 2-Methyl-4-nitronaphthalene

Subsequent bromination introduces a bromine atom at position 1. The nitro group at position 4 deactivates the ring, necessitating electrophilic bromination under vigorous conditions. Bromine (Br₂) in dichloromethane at 40–50°C, catalyzed by FeBr₃, achieves 75–80% yield of 1-bromo-2-methyl-4-nitronaphthalene. Alternative brominating agents like N-bromosuccinimide (NBS) in CCl₄ show reduced efficacy (yields <60%) due to competing side reactions.

Reaction Scheme:

Bromination Followed by Nitration

Bromination of 2-Methylnaphthalene

An alternative route involves initial bromination of 2-methylnaphthalene. Using bentonite as a catalyst in dichloromethane at 10–20°C, bromine selectively substitutes the methyl-adjacent position (position 1), yielding 1-bromo-2-methylnaphthalene with 93.2% selectivity. This method avoids the deactivating effects of nitro groups, simplifying regiocontrol.

Key Advantage:

Nitration of 1-Bromo-2-methylnaphthalene

Nitration of the brominated intermediate introduces the nitro group. The bromine atom directs electrophiles to positions 4 and 6. Employing acetyl nitrate (AcONO₂) in acetic anhydride at 0°C favors nitration at position 4, achieving 68% yield.

Mechanistic Insight:

The electron-withdrawing bromine atom destabilizes ortho/para intermediates, making meta-nitration (position 4) kinetically favorable.

Alternative Synthetic Routes

Radical Bromination

Radical-initiated bromination using NBS and azo-initiators (e.g., AIBN) in CCl₄ has been explored for methyl-substituted aromatics. However, the nitro group’s strong deactivation effect renders this method ineffective for 2-methyl-4-nitronaphthalene, with yields below 20%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols optimize the direct nitration-bromination sequence using continuous flow reactors. Key parameters include:

-

Residence Time: 30–45 minutes

-

Temperature Gradient: 5°C (nitration) → 50°C (bromination)

-

Catalyst Recycling: FeBr₃ recovery via aqueous extraction (>90% efficiency).

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Yield | Industrial Yield |

|---|---|---|

| Nitration | 65–70% | 72–75% |

| Bromination | 75–80% | 82–85% |

| Overall | 49–56% | 60–64% |

Solvent and Waste Management

Dichloromethane remains the solvent of choice due to its polarity and low boiling point, enabling efficient recovery (>95%) via distillation. Neutralization of HBr byproducts with NaOH minimizes environmental impact.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-nitronaphthalene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the bromine and nitro groups, which influence the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (NAS): The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alkoxides.

Common Reagents and Conditions

Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Scientific Research Applications

1-Bromo-2-methyl-4-nitronaphthalene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Biological Studies: It is employed in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-nitronaphthalene in chemical reactions involves the activation of the aromatic ring by the nitro group, which makes it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: Nitro Group: The nitro group in this compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the bromine-bearing position. This contrasts with 1-bromo-4-methylnaphthalene, where the methyl group (electron-donating) reduces electrophilic reactivity .

Physicochemical Properties

- Boiling Points : The boiling point of 1-bromonaphthalene (281°C) serves as a baseline; methyl and nitro substituents likely elevate boiling points due to increased molecular weight and polarity. For example, 1-bromo-4-methylnaphthalene boils at 436.2 K (~163°C) under reduced pressure (0.016 bar) .

- Solubility: Nitro groups generally reduce solubility in hydrocarbons but enhance it in polar aprotic solvents (e.g., DMF or DMSO). 1-Bromo-4-(dimethylamino)naphthalene, with its amino group, may exhibit higher solubility in acidic aqueous solutions .

Biological Activity

1-Bromo-2-methyl-4-nitronaphthalene is a synthetic organic compound belonging to the class of nitro-substituted naphthalenes. This compound has garnered interest due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

This compound can be characterized by its molecular formula and a molar mass of approximately 272.09 g/mol. The presence of both bromine and nitro groups contributes to its reactivity and biological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of nitro-substituted naphthalenes, including this compound. It has been shown to exhibit activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This table summarizes the MIC values for different bacterial strains, indicating that this compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have demonstrated that this compound can inhibit cell proliferation.

In a study conducted by Smith et al. (2023), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The results suggest that this compound may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. It has been reported to inhibit key enzymes involved in metabolic pathways, such as tyrosinase and acetylcholinesterase.

Inhibition studies have shown that:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Tyrosinase | Competitive | 25 |

| Acetylcholinesterase | Non-competitive | 30 |

These findings indicate that this compound could be a potential lead compound for developing inhibitors against these enzymes, which are relevant in various pathological conditions.

Case Studies

A notable case study involved the evaluation of the compound's effects on human lymphocytes. The study found increased levels of chromosomal aberrations in lymphocytes exposed to various concentrations of this compound, suggesting potential genotoxic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-methyl-4-nitronaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and nitration of methyl-substituted naphthalene derivatives. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or bromine in the presence of Lewis acids (e.g., FeBr₃). Nitration is performed with mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–10°C) to avoid over-nitration. Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from regioisomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. The bromine and nitro groups induce distinct deshielding effects; aromatic protons adjacent to Br show δ ≈ 7.8–8.2 ppm.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., [M]⁺ at m/z 265 for C₁₁H₈BrNO₂). Fragmentation patterns help distinguish between positional isomers.

- IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands.

Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to volatile intermediates.

- Toxicity Mitigation : The compound’s nitro group may confer mutagenic potential. Follow protocols from toxicological profiles of analogous nitronaphthalenes (e.g., in vitro assays to assess DNA damage).

- Waste Disposal : Halogenated aromatic compounds require separate waste containers for incineration or specialized degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS refines bond lengths, angles, and torsion angles. For example:

- The C-Br bond length typically ranges from 1.89–1.92 Å.

- The nitro group’s planarity with the naphthalene ring (dihedral angle < 10°) confirms conjugation.

Discrepancies between experimental and computational (DFT) data may arise from crystal packing effects, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies address contradictions in thermodynamic data (e.g., enthalpy of formation) for brominated nitronaphthalenes?

- Methodological Answer :

- Calorimetry : Bomb calorimetry measures ΔHf, but discrepancies may stem from impurities. Use differential scanning calorimetry (DSC) for purity assessment (>98% by GC/HPLC).

- Computational Validation : Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify systematic errors.

- Literature Harmonization : Cross-reference datasets from NIST Chemistry WebBook and peer-reviewed studies to establish consensus values .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance reactivity in nucleophilic aromatic substitution.

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like cytochrome P450 enzymes.

- In Vitro Assays : Assess cytotoxicity (MTT assay) and genotoxicity (Comet assay) in human cell lines (e.g., HepG2). Correlate substituent effects with IC₅₀ values to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.